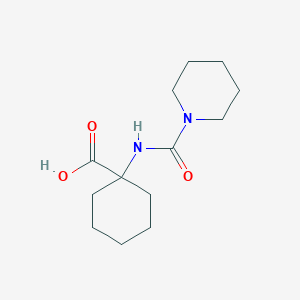

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c16-11(17)13(7-3-1-4-8-13)14-12(18)15-9-5-2-6-10-15/h1-10H2,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUPWQWCQWKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid typically involves the reaction of piperidine with cyclohexanecarboxylic acid under controlled conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactions and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact effectively with biological targets, making it valuable in drug discovery.

1.1. Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been reported as an intermediate in the preparation of Janus kinase inhibitors, which are important for treating autoimmune diseases and certain cancers . Additionally, derivatives of this compound have shown potential as anti-cancer agents, particularly in the context of improving the efficacy of existing chemotherapeutics like daunorubicin and doxorubicin .

2.1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds derived from 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid. For example, a complex formed with benzene-poly-carboxylic acids demonstrated significant cytotoxic effects on human breast cancer cell lines (MCF-7 and T47D), indicating that structural modifications involving this compound can enhance therapeutic efficacy .

Table 1: Summary of Anti-Cancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BP-C1 | MCF-7 | 750 | Induces apoptosis via caspase activation |

| BP-C1 | T47D | 750 | Inhibits cell viability and promotes cell cycle arrest |

2.2. Synthesis Techniques

The synthesis of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid involves various methodologies that have been optimized for yield and purity. A notable method includes a one-pot reaction involving p-aminobenzoic acid derivatives under basic conditions to achieve high trans/cis ratios, which is crucial for maintaining biological activity .

Table 2: Synthesis Methods Overview

| Methodology | Key Features | Yield (%) | Remarks |

|---|---|---|---|

| One-Pot Reaction | Uses basic conditions and catalysts | >75% trans isomer | Efficient for industrial applications |

| Catalytic Hydrogenation | Employs Ru/C catalyst under hydrogen pressure | High selectivity for trans isomer | Suitable for large-scale synthesis |

Future Perspectives

The ongoing research into 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid suggests a promising future in drug development, particularly as a scaffold for novel therapeutics targeting various diseases. The ability to modify its structure opens avenues for creating more effective drugs with fewer side effects.

Mecanismo De Acción

The mechanism of action of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key properties of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid with analogous compounds:

*Estimated based on functional group contributions.

Functional Group Analysis

- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group (pKa ~4-5) enhances water solubility via ionization, whereas esters (e.g., ) are more lipophilic but hydrolyze to acids in vivo .

- Carboxamide vs. Sulfonamide : The carboxamide in the target compound participates in hydrogen bonding without strong electron withdrawal, unlike sulfonamides (), which increase acidity (pKa ~10-12) and polarity .

- Piperidine Modifications: Substituents like 4-amino () or 2-methyl () alter piperidine’s basicity and steric effects, impacting receptor binding .

Actividad Biológica

1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid features a piperidine ring and a cyclohexane moiety, which are critical for its biological interactions. The presence of carboxamide and carboxylic acid functional groups enhances its solubility and potential binding interactions with biological targets.

The compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of fatty acids and the regulation of inflammatory processes. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. This mechanism has been linked to various therapeutic effects, including analgesic and anti-inflammatory actions.

In Vitro Studies

In vitro studies have demonstrated that 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid exhibits significant inhibitory activity against sEH, with IC50 values in the low nanomolar range. For instance, related compounds have shown IC50 values of 0.05 nM against human sEH, indicating potent inhibition that could translate into therapeutic benefits for inflammatory conditions .

In Vivo Studies

Animal models have provided insights into the compound's efficacy. In studies involving models of rheumatoid arthritis and acute pancreatitis, administration of the compound resulted in reduced inflammation markers and improved survival rates in sepsis models. The expression levels of key inflammatory cytokines such as IL-6 and TNF-α were significantly decreased following treatment .

Case Study 1: Rheumatoid Arthritis

A study evaluated the effects of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid on collagen-induced arthritis in mice. Results indicated a marked reduction in joint swelling and histological signs of inflammation compared to controls. The compound's ability to modulate sEH activity was confirmed through biochemical assays measuring EET levels pre- and post-treatment.

Case Study 2: Acute Pancreatitis

In a model of acute pancreatitis induced by L-arginine, treatment with the compound resulted in decreased pancreatic injury as evidenced by reduced edema and neutrophil infiltration. Survival rates also improved significantly compared to untreated groups, highlighting its potential as a therapeutic agent in acute inflammatory conditions .

Comparative Analysis with Other Compounds

The efficacy of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid can be compared to other known sEH inhibitors. Below is a summary table highlighting key characteristics:

| Compound Name | IC50 (nM) | Target | Therapeutic Indication |

|---|---|---|---|

| 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid | 0.05 | sEH | Inflammation |

| GSK2256294 | 0.14 | sEH | COPD |

| AR9281 | 0.20 | sEH | Hypertension |

Q & A

Q. What are the established synthetic routes for 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is synthesized via carboxamide coupling between piperidine derivatives and functionalized cyclohexane carboxylic acids. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link piperidine-1-carboxylic acid to cyclohexane-1-carboxylic acid derivatives .

- Cyclohexane ring functionalization : Introduce substituents via catalytic hydrogenation or electrophilic substitution, ensuring regioselectivity .

- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) to minimize side products. Monitor purity via HPLC (≥98% as per industry standards) .

Q. How is the structural integrity of 1-(Piperidine-1-carboxamido)cyclohexane-1-carboxylic acid validated experimentally?

Combine spectroscopic and chromatographic methods:

- NMR : Confirm cyclohexane ring conformation (chair vs. boat) using H and C NMR chemical shifts. Piperidine N-H protons typically resonate at δ 1.5–2.5 ppm .

- X-ray crystallography : Resolve spatial arrangement of the piperidine-carboxamido moiety and cyclohexane carboxyl group .

- HPLC-MS : Verify molecular weight (theoretical ~267.3 g/mol) and detect impurities (e.g., unreacted starting materials) .

Q. What analytical techniques are recommended for assessing the compound’s purity and stability under storage?

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against certified standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC or LC-MS. Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexane ring impact the compound’s biological activity?

- Stereoisomer synthesis : Prepare (1R,2S) and (1S,2R) enantiomers via chiral auxiliaries or asymmetric catalysis .

- Activity assays : Test isomers in receptor-binding assays (e.g., IC values for enzyme inhibition). For example, cis-configurations may enhance binding affinity to hydrophobic enzyme pockets due to reduced steric hindrance .

- Computational modeling : Use DFT or molecular docking to predict interactions between stereoisomers and target proteins (e.g., cyclooxygenase or kinase domains) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

- Solubility : Re-evaluate under standardized conditions (e.g., PBS pH 7.4 vs. DMSO). The compound’s logP (~1.8) suggests moderate hydrophobicity, but discrepancies may arise from protonation states of the piperidine nitrogen .

- Data reconciliation : Cross-reference with high-quality databases (PubChem, EPA DSSTox) and validate via shake-flask or HPLC-derived logP measurements .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to optimize logP (target 1–3), polar surface area (<140 Ų), and metabolic stability (CYP450 inhibition screening) .

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF) on the cyclohexane ring to improve metabolic resistance, or add hydrophilic substituents (e.g., -OH) to enhance solubility .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Nucleophilic attack : The carboxamido group’s carbonyl carbon is susceptible to nucleophiles (e.g., Grignard reagents), forming tetrahedral intermediates. Monitor via C NMR kinetics .

- Electrophilic substitution : Piperidine’s tertiary amine can act as a base, directing electrophiles (e.g., nitration agents) to para positions on aromatic rings in related derivatives .

Methodological Guidance

Q. How should researchers address variability in biological assay results when testing this compound?

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle). Replicate experiments ≥3 times .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 10 μM reference inhibitor) to mitigate batch-to-batch variability .

Q. What experimental designs are optimal for studying the compound’s role in multi-step synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.